molecular formula C11H13N3O3 B14688165 Acetamide, N-(5,6-dimethoxy-2-benzimidazolyl)- CAS No. 35642-71-8

Acetamide, N-(5,6-dimethoxy-2-benzimidazolyl)-

Cat. No.: B14688165
CAS No.: 35642-71-8
M. Wt: 235.24 g/mol
InChI Key: ZELQVTZQNMYOJS-UHFFFAOYSA-N
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Description

Acetamide, N-(5,6-dimethoxy-2-benzimidazolyl)-: is a chemical compound with the molecular formula C11H13N3O3 It is characterized by the presence of a benzimidazole ring substituted with two methoxy groups at the 5 and 6 positions, and an acetamide group attached to the nitrogen atom of the benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(5,6-dimethoxy-2-benzimidazolyl)- typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Acetamide Formation: The final step involves the acylation of the benzimidazole nitrogen with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, efficient catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Acetamide, N-(5,6-dimethoxy-2-benzimidazolyl)- can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced at the benzimidazole ring, potentially forming dihydrobenzimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the acetamide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

Acetamide, N-(5,6-dimethoxy-2-benzimidazolyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Acetamide, N-(5,6-dimethoxy-2-benzimidazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and the benzimidazole ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound without the methoxy and acetamide groups.

    5,6-Dimethoxybenzimidazole: Lacks the acetamide group.

    N-Acetylbenzimidazole: Lacks the methoxy groups.

Uniqueness

Acetamide, N-(5,6-dimethoxy-2-benzimidazolyl)- is unique due to the combination of the methoxy groups and the acetamide group on the benzimidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5,6-dimethoxy-1H-benzimidazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-6(15)12-11-13-7-4-9(16-2)10(17-3)5-8(7)14-11/h4-5H,1-3H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELQVTZQNMYOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=CC(=C(C=C2N1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189154
Record name Acetamide, N-(5,6-dimethoxy-2-benzimidazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35642-71-8
Record name Acetamide, N-(5,6-dimethoxy-2-benzimidazolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035642718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(5,6-dimethoxy-2-benzimidazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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